Hirsutine
Overview
Description
Hirsutine is a naturally occurring indole alkaloid found in various species of the Uncaria genus, particularly Uncaria rhynchophylla . This compound has garnered significant attention due to its diverse therapeutic benefits, including anti-inflammatory, antiviral, anti-diabetic, and antioxidant activities . This compound is also known for its potential in treating neurological and cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
Hirsutine interacts with various enzymes, proteins, and other biomolecules. It exerts several effects in various preclinical and pharmacological experimental systems . It exhibits promising anticancer potentials via several molecular mechanisms, including apoptotic cell death, induction of oxidative stress, cytotoxic effect, anti-proliferative effect, genotoxic effect, and inhibition of cancer cell migration and invasion against various cancers .
Cellular Effects
This compound has been shown to have beneficial effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound induces apoptosis in human lung cancer cells via loss of mitochondrial membrane potential, adenosine triphosphate (ATP) depletion, ROS production, as well as cytochrome c release .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It induces apoptosis primarily from activation of ROCK1 and PTEN, inactivation of PI3K/Akt, leading in turn to GSK3 dephosphorylation and mPTP opening, and culminating in caspase-3 activation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to improve hepatic and cardiac insulin resistance in high-fat diet (HFD)-induced diabetic mice . The effects of this compound change over time, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound administration for 8 weeks improved HFD-induced peripheral hyperglycemia, glucose tolerance and insulin resistance by OGTT and ITT assays .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, this compound beneficially regulates glucose homeostasis, improving hepatic and cardiac insulin resistance in HFD-induced diabetic mice .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
Some studies suggest that this compound might be localized in both the nucleus and cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hirsutine can be synthesized through several chemical routes. One common method involves the use of tryptamine as a starting material, which undergoes a series of reactions including cyclization, methylation, and esterification to form the final product . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired yield and purity.
Industrial Production Methods: In an industrial setting, this compound is often extracted from the bark of Uncaria rhynchophylla using solvent extraction techniques . The extracted compound is then purified through processes such as chromatography to obtain a high-purity product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Hirsutine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones and other oxidized derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties .
Scientific Research Applications
Mechanism of Action
Hirsutine exerts its effects through multiple molecular targets and pathways:
Apoptosis Induction: this compound induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Anti-inflammatory Effects: this compound inhibits the activation of inflammatory pathways, including the nuclear factor-kappa B (NF-κB) pathway, thereby reducing the production of pro-inflammatory cytokines.
Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
Hirsutine is unique among indole alkaloids due to its diverse range of biological activities. Similar compounds include:
Corynoxine: Another indole alkaloid from Uncaria species, known for its neuroprotective effects.
Rhynchophylline: An alkaloid with antihypertensive and neuroprotective properties.
Isorhynchophylline: Exhibits similar anti-inflammatory and neuroprotective effects.
Compared to these compounds, this compound stands out due to its broader spectrum of therapeutic activities, particularly its potent anticancer and anti-inflammatory effects .
Properties
IUPAC Name |
methyl (E)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLUOJBSAYAYEM-AZQGJTAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045724 | |
Record name | Hirsutine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7729-23-9 | |
Record name | Hirsutine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7729-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hirsutine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hirsutine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HIRSUTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W596OF93C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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